molecular formula C14H10FN3O4 B1387474 3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid CAS No. 1105191-19-2

3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid

Cat. No.: B1387474
CAS No.: 1105191-19-2
M. Wt: 303.24 g/mol
InChI Key: KVIMCXXJMJZCHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Significance of Heterocyclic Compounds in Drug Design

Heterocyclic compounds constitute the fundamental backbone of modern pharmaceutical development, with their significance rooted in their diverse chemical structures and exceptional pharmacological activities. These molecular frameworks, characterized by ring systems containing atoms from at least two different elements, provide medicinal chemists with versatile platforms for designing compounds that can interact with specific biological targets while optimizing critical pharmacokinetic parameters. The incorporation of heteroatoms such as nitrogen, oxygen, and sulfur into ring systems introduces unique electronic and steric properties that significantly influence compound reactivity, solubility, and target protein interactions. Nitrogen-containing heterocycles demonstrate particular prominence in pharmaceutical applications due to their inherent ability to form hydrogen bonds and engage in π-π interactions with target proteins, enzymes, and nucleic acids.

The pyrrolo[3,2-d]pyrimidine scaffold represents a sophisticated example of privileged structures in medicinal chemistry, demonstrating remarkable versatility across multiple therapeutic areas. These bicyclic systems combine the structural features of both pyrrole and pyrimidine rings, creating molecular architectures that can effectively mimic natural substrates while providing enhanced stability and selectivity. The concept of privileged scaffolds, originally introduced by Evans in the late 1980s, describes molecular frameworks capable of serving as ligands for diverse receptor systems. Research has demonstrated that compounds bearing the pyrrolo[3,2-d]pyrimidine skeleton exhibit diverse pharmacological effects including anti-neurodegenerative, anti-inflammatory, antibacterial, and antitumor activities.

The structural diversity achievable within heterocyclic frameworks enables medicinal chemists to fine-tune molecular properties through systematic modifications, facilitating the development of compounds with optimized potency, selectivity, and metabolic stability. The three-dimensional configuration of these systems provides scaffold complexity that positively influences pharmacokinetic profiles by reducing lipophilicity and enhancing metabolic stability. Contemporary drug discovery programs increasingly rely on heterocyclic scaffolds as starting points for lead optimization, wherein structure-activity relationship studies guide rational design approaches to improve pharmacological properties while minimizing potential liabilities.

Role of Fluorophenyl Substituents in Bioactive Molecule Optimization

The strategic incorporation of fluorophenyl substituents into heterocyclic frameworks represents a sophisticated approach to molecular optimization in medicinal chemistry. Fluorine substitution has emerged as a powerful tool for enhancing metabolic stability, improving bioavailability, and modulating biological activity without significantly disrupting molecular recognition with target proteins. The unique properties of fluorine atoms, including their small size, high electronegativity, and strong carbon-fluorine bond, contribute to favorable pharmacological profiles in drug candidates. Single-site fluorination strategies have demonstrated particular effectiveness in preventing metabolic degradation while maintaining or enhancing target affinity.

Research investigating 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives has revealed that strategic fluorine placement can significantly improve metabolic stability compared to non-fluorinated analogs. The compound 2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole derivative demonstrated exceptional metabolic stability, with 90% of the parent compound remaining unmetabolized after 120 minutes of incubation, compared to significantly lower stability observed in compounds lacking fluorine substitution. These findings support the hypothesis that single-site CH₃ → F-substitution at phenyl termini leads to enhanced metabolic stability through prevention of oxidative metabolism at susceptible positions.

The influence of fluorophenyl substituents extends beyond metabolic considerations to encompass improvements in target selectivity and potency. Fluorine substitution can modulate electronic properties of aromatic systems, influencing binding affinity and selectivity for biological targets while reducing potential for off-target interactions. The incorporation of 4-fluorophenyl groups has been shown to enhance binding interactions with protein targets while maintaining favorable physicochemical properties necessary for oral bioavailability. Additionally, fluorine substitution can prevent formation of reactive metabolites, such as epoxides, which may contribute to toxicity concerns in drug development.

Contemporary medicinal chemistry approaches increasingly utilize fluorophenyl substituents as bioisosteric replacements for methylphenyl groups, particularly when metabolic liabilities are identified during lead optimization. This substitution strategy has proven effective across multiple therapeutic areas, with successful examples demonstrating retained or enhanced biological activity accompanied by improved pharmacokinetic profiles. The systematic evaluation of fluorine positioning within aromatic systems has revealed structure-activity relationships that guide rational design decisions in pharmaceutical development programs.

Historical Development of Pyrrolo[3,2-d]pyrimidine-Based Therapeutics

The historical development of pyrrolo[3,2-d]pyrimidine-based therapeutics reflects the evolution of modern medicinal chemistry from empirical approaches to rational drug design methodologies. Early investigations into these heterocyclic systems emerged from observations of their structural similarity to naturally occurring purines, particularly adenine, leading to their classification as deaza-isosteres of this essential nucleotide base. The recognition that pyrrolo[2,3-d]pyrimidine nucleus represents a privileged scaffold capable of interacting with diverse biological targets catalyzed extensive research efforts throughout the pharmaceutical industry.

Initial therapeutic applications focused on antifolate activity, with researchers exploring pyrrolo[2,3-d]pyrimidine derivatives as potential anticancer agents targeting folate-dependent enzymatic pathways. These early studies established fundamental structure-activity relationships and demonstrated the potential for achieving selective inhibition of key metabolic processes. The success of these initial investigations provided the foundation for expanded research into alternative therapeutic applications, including kinase inhibition and antimicrobial activity.

The period from 2017 to 2021 witnessed remarkable advancement in pyrrolo[2,3-d]pyrimidine derivative development, with numerous compounds entering preclinical and clinical evaluation. This era was characterized by sophisticated structure-based drug design approaches that leveraged crystallographic insights to optimize binding interactions with specific protein targets. The development of epidermal growth factor receptor and human epidermal growth factor receptor 2 inhibitors based on pyrrolo[3,2-d]pyrimidine scaffolds exemplified the successful application of rational design principles.

Time Period Key Developments Therapeutic Areas Notable Achievements
1980s-1990s Initial scaffold recognition Antifolate activity Establishment of structural requirements
2000s-2010s Structure-based design Kinase inhibition Crystal structure elucidation
2017-2021 Advanced optimization Multi-target approaches Clinical candidate advancement

Contemporary research continues to expand the therapeutic applications of pyrrolo[3,2-d]pyrimidine derivatives, with recent investigations exploring their potential as dual inhibitors targeting multiple pathways simultaneously. The discovery of compounds capable of inhibiting both Janus kinase and histone deacetylase represents a significant advancement in addressing therapeutic resistance mechanisms. These multi-target approaches reflect the maturation of the field and the recognition that complex diseases may require intervention at multiple molecular levels.

The synthesis methodologies for pyrrolo[3,2-d]pyrimidine derivatives have evolved considerably, with modern approaches emphasizing efficiency, scalability, and environmental sustainability. Contemporary synthetic strategies employ multicomponent reactions, solid-phase synthesis techniques, and catalyst-mediated transformations to access diverse derivative libraries for biological evaluation. These methodological advances have facilitated the rapid generation of structure-activity relationship data and accelerated the identification of promising therapeutic candidates.

Recent biological evaluations have revealed that pyrrolo[3,2-d]pyrimidine derivatives exhibit significant antibacterial activity against pathogenic organisms, expanding their potential therapeutic utility beyond traditional applications. Compounds in this class have demonstrated effectiveness against both gram-positive and gram-negative bacteria, suggesting broad-spectrum antimicrobial potential. The identification of compounds with dual anti-inflammatory and antioxidant properties further illustrates the versatility of this scaffold in addressing multiple pathological processes.

Properties

IUPAC Name

3-(4-fluorophenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O4/c1-17-6-9(13(20)21)10-11(17)12(19)18(14(22)16-10)8-4-2-7(15)3-5-8/h2-6H,1H3,(H,16,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVIMCXXJMJZCHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001112365
Record name 3-(4-Fluorophenyl)-2,3,4,5-tetrahydro-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001112365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105191-19-2
Record name 3-(4-Fluorophenyl)-2,3,4,5-tetrahydro-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105191-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Fluorophenyl)-2,3,4,5-tetrahydro-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001112365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrrolopyrimidine core. One common approach is to start with a suitable pyrimidine derivative and introduce the fluorophenyl group through a nucleophilic aromatic substitution reaction. The carboxylic acid group can be introduced through oxidation reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The reaction conditions would be optimized to maximize yield and minimize by-products. Continuous flow chemistry might be employed to enhance efficiency and control over the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: : Reduction reactions can be used to modify the pyrrolopyrimidine core.

  • Substitution: : The fluorophenyl group can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: : Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Esters, amides, and other carboxylic acid derivatives.

  • Reduction: : Reduced pyrrolopyrimidine derivatives.

  • Substitution: : Substituted fluorophenyl derivatives.

Scientific Research Applications

Biomedical Applications

The compound exhibits promising antimicrobial and antitumor activities. Several studies have highlighted its potential as an effective agent against various cancer cell lines and bacterial strains.

Antitumor Activity

Research indicates that derivatives of pyrrolo[3,2-d]pyrimidines possess significant anticancer properties. For instance, compounds that share structural similarities with 3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid have demonstrated efficacy in inhibiting tumor growth in vitro and in vivo models .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against several pathogens. Its fluorophenyl group enhances lipophilicity, which may contribute to improved membrane penetration and antibacterial activity .

Case Studies

  • Anticancer Studies : A study investigating the effects of pyrrolo[3,2-d]pyrimidine derivatives on human cancer cell lines found that these compounds exhibited selective cytotoxicity against cancer cells while sparing normal cells. The study emphasized the importance of structural modifications in enhancing biological activity .
  • Antimicrobial Efficacy : In another investigation, derivatives similar to this compound were tested against drug-resistant bacterial strains. Results indicated significant inhibition of bacterial growth compared to standard antibiotics .

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors. The pathways involved would be related to the biological processes affected by these interactions.

Comparison with Similar Compounds

Structural Variations in the Core Scaffold

Compound Name Core Structure Key Substituents Functional Group Evidence ID
Target Compound Pyrrolo[3,2-d]pyrimidine 4-Fluorophenyl (C3), methyl (C5) Carboxylic acid N/A
3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid Tetrahydropyrimidine 4-Fluorophenyl (C3) Carboxylic acid
Ethyl 3-(4-chlorophenyl)-2-(dipentylamino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate Pyrrolo[3,2-d]pyrimidine 4-Chlorophenyl (C3), dipentylamino (C2), phenyl (C5) Ester
3-(4-Fluorophenyl)-2-(2-naphthyloxy)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile Pyrrolo[3,2-d]pyrimidine 4-Fluorophenyl (C3), 2-naphthyloxy (C2), phenyl (C5) Carbonitrile
4-Chloro-5-(4-fluorophenyl)-7-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine Pyrrolo[2,3-d]pyrimidine 4-Fluorophenyl (C5), 4-methoxyphenyl (C7), chloro (C4) Chlorine

Key Observations :

  • The pyrrolo[3,2-d]pyrimidine core (target compound) differs from pyrrolo[2,3-d]pyrimidine () in ring fusion, affecting planarity and binding interactions.

Substituent Effects on Activity

  • Fluorophenyl vs. Chlorophenyl : Fluorine’s electronegativity enhances binding affinity in enzyme inhibitors (e.g., ’s compound with -9.0 kcal/mol affinity) compared to chlorophenyl derivatives (e.g., ’s ester analog). Fluorine may improve metabolic stability .
  • Carboxylic Acid vs. Ester/Carbonitrile : The carboxylic acid group improves solubility and hydrogen-bonding capacity compared to esters () or carbonitriles (). This is critical for target engagement in hydrophilic environments.

Physicochemical Properties

Property Target Compound Ethyl Ester () Carbonitrile ()
Solubility High (carboxylic acid) Moderate (ester) Low (carbonitrile)
Crystal Packing N/A Stabilized by C-H···O/F interactions Triclinic system, Z=4
Bioavailability Likely high Reduced due to ester hydrolysis Moderate (lipophilic)

Biological Activity

3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C14H10FN3O4
  • Molecular Weight : 303.25 g/mol
  • CAS Number : 1105191-19-2
  • Purity : 95% .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in critical cellular processes. Notably, it has been studied as an inhibitor of specific kinases and enzymes that play roles in cell signaling pathways.

Key Mechanisms:

  • PI3K Inhibition : Similar compounds within the pyrrolo[3,2-d]pyrimidine class have demonstrated inhibitory effects on phosphoinositide 3-kinases (PI3K), which are crucial for regulating cell growth and survival. This inhibition can lead to apoptosis in cancerous cells .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or function .
  • Anti-inflammatory Effects : Research indicates that certain analogs can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs.

Study ReferenceBiological ActivityTargetIC50/EC50 Values
PI3K InhibitionPI3Kδ0.064 μM
AntimicrobialVarious BacteriaEC50 not specified
Anti-inflammatoryCytokinesEC50 not specified

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of a related pyrrolopyrimidine compound in vitro against various cancer cell lines. The results indicated significant cytotoxicity with an IC50 value in the low micromolar range. The mechanism was linked to the induction of apoptosis through PI3K pathway modulation .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, derivatives were tested against Gram-positive and Gram-negative bacteria. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli with varying degrees of effectiveness depending on structural modifications .

Q & A

Q. What synthetic strategies are recommended for preparing derivatives of this compound, and how can reaction yields be optimized?

  • Methodological Answer : Derivatives of pyrrolo[3,2-d]pyrimidine scaffolds are typically synthesized via cyclocondensation reactions. For example, substituted phenyl groups can be introduced using Suzuki-Miyaura coupling or nucleophilic aromatic substitution. Reaction optimization involves:
  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions .
  • Solvent systems : Polar aprotic solvents like DMF or DMSO at elevated temperatures (80–120°C) to enhance solubility and reactivity.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures .
    Yields >90% have been reported for analogous compounds using these methods .

Q. Which analytical techniques are most effective for structural elucidation of this compound?

  • Methodological Answer : A combination of techniques is critical:
  • Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths (mean C–C: 0.004–0.005 Å) and torsion angles (e.g., O2–C12–C13–C14: −177.5°) to confirm stereochemistry and substituent orientation .
  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 13.99 ppm for NH protons in DMSO-d₆) identifies proton environments and substituent effects .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formulas (e.g., ESI-MS m/z 311.1 for similar derivatives) .

Advanced Research Questions

Q. How can crystallographic data discrepancies between pyrrolo[3,2-d]pyrimidine derivatives be systematically resolved?

  • Methodological Answer : Discrepancies in parameters like R factors (0.054–0.182) or bond angles arise from crystal packing effects or disorder in residues. Strategies include:
  • Re-refinement : Adjusting thermal parameters for disordered atoms (e.g., fluorophenyl groups in and ) .
  • Comparative analysis : Overlaying structures with similar substituents (e.g., 4-fluorophenyl vs. 2-naphthyloxy groups) to identify steric or electronic influences on bond angles .
  • Validation tools : Using programs like PLATON to check for missed symmetry or twinning .

Q. What computational approaches predict the binding affinity of this compound with kinase targets?

  • Methodological Answer : Molecular docking and dynamics simulations are key:
  • Docking software (AutoDock Vina, Schrödinger) : Screen against kinase ATP-binding pockets, focusing on hydrogen bonds with conserved residues (e.g., hinge-region interactions via the carboxylic acid group) .
  • Free-energy perturbation (FEP) : Quantifies substituent effects (e.g., fluorophenyl vs. chlorophenyl on binding ΔG) .
  • QM/MM simulations : Models electronic interactions of the dioxo-pyrrolo core with catalytic lysine residues .

Q. How do substituent variations at the 2- and 5-positions influence the compound’s pharmacological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies require:
  • Bioisosteric replacement : Swapping 4-fluorophenyl () with 2-naphthyloxy () to assess potency changes in enzyme inhibition assays .
  • Pharmacophore mapping : Align derivatives to identify critical hydrogen bond acceptors (e.g., dioxo groups) and hydrophobic regions (e.g., methyl at position 5) .
  • In vitro assays : Measure IC₅₀ values against targets like kinases or phosphodiesterases, correlating with logP and polar surface area .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting spectral data (e.g., NMR vs. XRD) for this compound?

  • Methodological Answer : Contradictions often arise from dynamic effects (e.g., tautomerism in solution vs. solid-state):
  • Variable-temperature NMR : Detects tautomeric shifts (e.g., keto-enol equilibria) by observing signal splitting at low temperatures .
  • SC-XRD validation : Compare solid-state conformation (e.g., planar pyrrolo ring in ) with solution NMR data to resolve discrepancies .
  • DFT calculations : Predict the most stable tautomer and overlay with experimental data .

Experimental Design

Q. What in vitro assays are suitable for evaluating the compound’s kinase inhibitory activity?

  • Methodological Answer : Key assays include:
  • ATP-competitive ELISA : Measures inhibition of kinase activity using fluorescent ATP analogs (e.g., ADP-Glo™ Kinase Assay) .
  • Cellular proliferation assays : Test cytotoxicity in cancer cell lines (e.g., IC₅₀ in HCT-116 or MCF-7 cells) .
  • Selectivity profiling : Screen against a panel of 50+ kinases to identify off-target effects (e.g., using KinomeScan®) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.